molecular formula C15H11NO4 B11951585 methyl 7-nitro-9H-fluorene-1-carboxylate

methyl 7-nitro-9H-fluorene-1-carboxylate

Cat. No.: B11951585
M. Wt: 269.25 g/mol
InChI Key: KLPOEWSIHBUOTI-UHFFFAOYSA-N
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Description

Methyl 7-nitro-9H-fluorene-1-carboxylate is a nitro-substituted fluorene derivative featuring a methyl ester group at position 1 and a nitro group at position 5. Fluorene derivatives are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their rigid aromatic structure and tunable electronic properties.

The compound is likely synthesized via esterification of 7-nitro-9H-fluorene-1-carboxylic acid (CAS 7145-75-7, a commercially available intermediate ), involving methanol and a catalyst. Its methyl ester group enhances solubility in organic solvents compared to the parent carboxylic acid, making it advantageous for reactions requiring non-polar media.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 7-nitro-9H-fluorene-1-carboxylate

InChI

InChI=1S/C15H11NO4/c1-20-15(17)13-4-2-3-12-11-6-5-10(16(18)19)7-9(11)8-14(12)13/h2-7H,8H2,1H3

InChI Key

KLPOEWSIHBUOTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-nitro-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce the nitro group at the 7th position. This is followed by esterification using methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar nitration and esterification steps, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitro-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrofluorenone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-nitro-9H-fluorene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various fluorene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 7-nitro-9H-fluorene-1-carboxylate depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in hydrolysis reactions, releasing the active fluorene derivative.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 7-nitro-9H-fluorene-1-carboxylate with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Core Structure Key Properties/Applications
This compound C₁₅H₁₁NO₄ 269.25 Nitro (C7), Methyl ester (C1) Fluorene Enhanced solubility for organic synthesis
7-Nitro-9H-fluorene-1-carboxylic acid C₁₄H₉NO₄ 255.23 Nitro (C7), Carboxylic acid (C1) Fluorene Intermediate for ester derivatives
1-Methylfluorene C₁₄H₁₂ 180.25 Methyl (C1) Fluorene Model compound for aromatic studies
Ethyl 7-fluoro-1-hydroxy-8-isopropyldibenzo[b,d]furan-3-carboxylate C₁₉H₁₇FO₄ 328.34 Fluoro (C7), Hydroxy (C1), Isopropyl (C8), Ethyl ester (C3) Dibenzofuran Pharmaceutical research (e.g., fluorescence-based assays)

Key Observations:

  • Ester vs. Carboxylic Acid : The methyl ester improves lipophilicity relative to the carboxylic acid, which may enhance bioavailability in drug design contexts .
  • Core Structure Differences : Dibenzofuran-based analogs (e.g., compound from ) exhibit distinct photophysical properties due to oxygen heteroatoms, whereas fluorene derivatives prioritize structural rigidity .

Toxicity and Handling

While toxicity data for this compound are unavailable, structural analogs like 1-methylfluorene require precautions against inhalation and skin contact . Nitro groups in aromatic compounds often confer toxicity, necessitating rigorous safety protocols during handling .

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